3-(2-Methylphenyl)azetidin-3-ol 3-(2-Methylphenyl)azetidin-3-ol
Brand Name: Vulcanchem
CAS No.: 1388040-60-5
VCID: VC8341356
InChI: InChI=1S/C10H13NO/c1-8-4-2-3-5-9(8)10(12)6-11-7-10/h2-5,11-12H,6-7H2,1H3
SMILES: CC1=CC=CC=C1C2(CNC2)O
Molecular Formula: C10H13NO
Molecular Weight: 163.22

3-(2-Methylphenyl)azetidin-3-ol

CAS No.: 1388040-60-5

Cat. No.: VC8341356

Molecular Formula: C10H13NO

Molecular Weight: 163.22

* For research use only. Not for human or veterinary use.

3-(2-Methylphenyl)azetidin-3-ol - 1388040-60-5

Specification

CAS No. 1388040-60-5
Molecular Formula C10H13NO
Molecular Weight 163.22
IUPAC Name 3-(2-methylphenyl)azetidin-3-ol
Standard InChI InChI=1S/C10H13NO/c1-8-4-2-3-5-9(8)10(12)6-11-7-10/h2-5,11-12H,6-7H2,1H3
Standard InChI Key WVBOTKUTFXJJBW-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2(CNC2)O
Canonical SMILES CC1=CC=CC=C1C2(CNC2)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by an azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) fused to a 2-methylphenyl group at the 3-position, with a hydroxyl group also occupying the 3-position of the azetidine ring . Key structural descriptors include:

  • Molecular Formula: C10H13NO\text{C}_{10}\text{H}_{13}\text{NO}

  • SMILES Notation: CC1=CC=CC=C1C2(CNC2)O

  • InChIKey: WVBOTKUTFXJJBW-UHFFFAOYSA-N .

The planar phenyl ring and the puckered azetidine moiety create a stereoelectronic profile conducive to interactions with hydrophobic pockets and hydrogen-bonding sites in biological systems.

Computed Physicochemical Properties

PubChem-derived data highlight critical physicochemical parameters (Table 1) :

Table 1: Computed Physicochemical Properties of 3-(2-Methylphenyl)azetidin-3-ol

PropertyValue
Molecular Weight163.22 g/mol
XLogP3-AA0.6
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Topological Polar Surface Area32.3 Ų
Rotatable Bond Count1

The moderate lipophilicity (XLogP3-AA = 0.6) and balanced polar surface area suggest potential blood-brain barrier permeability, a trait often desirable in central nervous system (CNS)-targeted therapeutics .

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry predictions for various adducts reveal insights into the compound’s gas-phase behavior (Table 2) :

Table 2: Predicted Collision Cross Sections for Adducts of 3-(2-Methylphenyl)azetidin-3-ol

Adductm/zPredicted CCS (Ų)
[M+H]+164.10700133.6
[M+Na]+186.08894141.7
[M+NH4]+181.13354139.6
[M-H]-162.09244133.4

These values assist in mass spectrometry-based identification, particularly in complex biological matrices .

Synthesis and Purification

Despite the absence of explicit synthetic protocols for 3-(2-Methylphenyl)azetidin-3-ol in the literature, general strategies for azetidine derivatives involve cyclization reactions or ring-opening of epoxides followed by functionalization. For example, analogous compounds like 3-(4-Methoxy-2-methylphenyl)azetidin-3-ol are synthesized via multi-step routes involving ketone intermediates, Grignard reactions, and catalytic hydrogenation. Purification typically employs techniques such as column chromatography or preparative thin-layer chromatography (TLC), as evidenced in related morpholine derivatives .

Applications in Medicinal Chemistry

CNS Drug Discovery

The compound’s physicochemical profile aligns with requirements for CNS penetration, making it a candidate scaffold for neurodegenerative or psychiatric disorders . Analogous azetidine derivatives have been explored as analgesics or antipsychotics.

Chemical Biology Probes

The azetidine ring’s stereoelectronic properties could facilitate its use as a conformational restraint in peptide mimetics or enzyme inhibitors.

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